Allyl‑Group Count: Doubled Olefinic Handles Relative to the Mono‑Allyl Analog
N2,N2‑Diallyl‑2,3‑pyridinediamine carries two terminal allyl substituents on the N2 nitrogen, whereas the closest commercially available comparator, N2‑allyl‑2,3‑pyridinediamine (CAS 1082155‑17‑6), bears only a single allyl group [1]. This structural difference provides the diallyl compound with exactly twice the number of alkene reaction sites per molecule, a quantifiable advantage in step‑growth polymerizations, dendrimer synthesis, and divalent metal‑coordination scaffolds where a 2:1 functional‑group stoichiometry is required.
| Evidence Dimension | Number of terminal alkene groups per molecule |
|---|---|
| Target Compound Data | 2 allyl groups (N2,N2‑diallyl) |
| Comparator Or Baseline | 1 allyl group (N2‑allyl‑2,3‑pyridinediamine, CAS 1082155‑17‑6) |
| Quantified Difference | 2× allyl groups (100% increase in reactive olefin content) |
| Conditions | Structural comparison based on established IUPAC names and SMILES; CymitQuimica catalog data for N2‑allyl analog |
Why This Matters
For procurement in polymer or dendrimer chemistry, the diallyl compound eliminates the need for a second allylation step, reducing synthetic step‑count by at least one and improving atom economy.
- [1] Kuujia. Cas no 1082177-19-2 (N2,N2-Diallyl-2,3-pyridinediamine). https://www.kuujia.com/cas-1082177-19-2.html (accessed 2026-04-24). View Source
